molecular formula C9H9Cl2NPt B14676153 Benzonitrile;dichloroplatinum;ethene CAS No. 38814-55-0

Benzonitrile;dichloroplatinum;ethene

Cat. No.: B14676153
CAS No.: 38814-55-0
M. Wt: 397.16 g/mol
InChI Key: FJQSYWMKQHDOMS-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Transition Metal Complexes in Catalysis and Fundamental Research

Transition metal complexes are fundamental to many areas of chemistry, most notably in the field of catalysis. Their ability to adopt multiple oxidation states, coordinate with a diverse array of ligands, and facilitate the formation and breaking of chemical bonds makes them exceptional catalysts for a vast range of chemical transformations. These processes are crucial in industrial applications, including the production of polymers, pharmaceuticals, and fine chemicals. Beyond their catalytic utility, these complexes are objects of intense fundamental research, aimed at understanding the principles of chemical bonding, reaction mechanisms, and the electronic and steric effects that govern their reactivity.

Historical Context of Platinum(II)–Olefin Complexes and their Significance (e.g., Zeise's Salt)

The field of organometallic chemistry was arguably born with the synthesis of Zeise's Salt, K[PtCl₃(C₂H₄)]·H₂O, by the Danish pharmacologist William Christopher Zeise in 1827. theunchainedlibrary.com This yellow, crystalline substance was the first isolated compound containing an organic molecule, ethene, bonded to a metal. theunchainedlibrary.comwikipedia.org The discovery was revolutionary, yet the structure and bonding of Zeise's Salt remained a puzzle for over a century. theunchainedlibrary.comlibretexts.org

Initial proposals could not adequately explain how the ethylene (B1197577) molecule was attached to the platinum center. wikipedia.org It was not until the mid-20th century, with the advent of X-ray crystallography and new bonding theories, that its structure was fully understood. libretexts.orgsweetstudy.com The breakthrough came with the Dewar-Chatt-Duncanson model, which described the bonding as a combination of sigma (σ) donation from the olefin's π-orbital to an empty d-orbital on the platinum and pi (π) back-donation from a filled platinum d-orbital to the olefin's empty π*-antibonding orbital. theunchainedlibrary.com This model not only explained the perpendicular orientation of the ethene ligand relative to the PtCl₃ plane but also accounted for the observed lengthening of the C=C bond upon coordination. libretexts.org The discovery and eventual understanding of Zeise's Salt were pivotal, laying the groundwork for the development of organometallic chemistry and the understanding of metal-olefin interactions, which are central to many catalytic processes. wikipedia.orgacs.org

Table 1: Properties of Zeise's Salt

Property Value
IUPAC Name Potassium trichloro(ethene)platinate(II) hydrate
Chemical Formula K[PtCl₃(C₂H₄)]·H₂O
Molar Mass 386.60 g·mol⁻¹
Appearance Yellow crystals
Geometry Square planar

Role of Nitrile Ligands in Platinum(II) Coordination Chemistry

Nitrile ligands, such as acetonitrile (B52724) and benzonitrile (B105546), are versatile components in the coordination sphere of platinum(II) and other transition metals. wikipedia.org They are classified as neutral, L-type ligands that primarily act as sigma donors through the lone pair on the nitrogen atom. wikipedia.org While they can engage in weak π-back-donation, their primary electronic role is as a Lewis base. wikipedia.org

A key feature of nitrile ligands is their lability; they are often easily displaced by other, more strongly coordinating ligands. This property is exploited in synthetic organometallic chemistry, where nitrile complexes serve as valuable precursors for the synthesis of a wide range of other complexes. wikipedia.org For instance, bis(benzonitrile)dichloroplatinum(II), PtCl₂(C₆H₅CN)₂, is a common starting material. chemicalbook.comsigmaaldrich.com It can be prepared by reacting potassium tetrachloroplatinate(II) with benzonitrile and is used as a catalyst or precursor for reactions like hydrosilylation, allylation, and hydroformylation. chemicalbook.comsigmaaldrich.com The coordination of nitriles can activate the carbon-nitrogen triple bond towards nucleophilic attack, a principle that underlies some catalytic nitrile hydration reactions. wikipedia.org

Table 2: Properties of a Common Platinum-Nitrile Precursor

Property Value
Compound Name cis-Bis(benzonitrile)dichloroplatinum(II)
CAS Number 15617-19-3
Linear Formula (C₆H₅CN)₂PtCl₂
Molecular Weight 472.23 g/mol
Appearance Yellow to orange crystals

Unique Characteristics and Research Interest in Mixed-Ligand Platinum(II) Systems, specifically Benzonitrile;dichloroplatinum;ethene

Mixed-ligand complexes, which feature more than one type of ligand coordinated to a central metal atom, are of significant academic interest. By systematically varying the ligands, chemists can finely tune the steric and electronic properties of the metal center, thereby controlling its reactivity, stability, and catalytic activity.

The specific compound, Benzonitrile;dichloroplatinum;ethene, with the chemical formula (C₆H₅CN)PtCl₂(C₂H₄), is a prime example of such a system. It incorporates both a classic π-accepting olefin ligand (ethene) and a primarily σ-donating nitrile ligand (benzonitrile). This combination creates an interesting electronic environment at the platinum(II) center. Researchers are interested in how these two different types of ligands influence each other. For example, the electronic properties of the benzonitrile ligand can affect the strength of the platinum-ethene bond. This interplay is studied through spectroscopic techniques and theoretical calculations to understand fundamental concepts like the trans effect, where the nature of one ligand influences the lability of the ligand positioned opposite to it. theunchainedlibrary.com The study of such complexes provides deeper insight into the subtleties of ligand-metal interactions, which is crucial for the rational design of new catalysts and functional materials. researchgate.net

Scope and Academic Focus of the Research Outline

This article provides a focused examination of the chemical compound Benzonitrile;dichloroplatinum;ethene. The discussion is framed within the broader context of platinum(II) organometallic chemistry. The academic focus is on the fundamental aspects of this mixed-ligand system, drawing upon the historical significance of its parent olefin complexes, like Zeise's Salt, and the synthetic utility of its related nitrile precursors. The objective is to present a scientifically accurate overview of the chemical principles that make this class of compounds a subject of continued research interest.

Properties

CAS No.

38814-55-0

Molecular Formula

C9H9Cl2NPt

Molecular Weight

397.16 g/mol

IUPAC Name

benzonitrile;dichloroplatinum;ethene

InChI

InChI=1S/C7H5N.C2H4.2ClH.Pt/c8-6-7-4-2-1-3-5-7;1-2;;;/h1-5H;1-2H2;2*1H;/q;;;;+2/p-2

InChI Key

FJQSYWMKQHDOMS-UHFFFAOYSA-L

Canonical SMILES

C=C.C1=CC=C(C=C1)C#N.Cl[Pt]Cl

Origin of Product

United States

Structural Characterization and Spectroscopic Analysis of Benzonitrile;dichloroplatinum;ethene

Vibrational Spectroscopy (Infrared, IR)

Vibrational spectroscopy is a powerful tool for understanding the nature of chemical bonds within a molecule. In the context of cis-[PtCl₂(C₂H₄)(C₆H₅CN)], infrared (IR) spectroscopy provides direct insight into how coordination to the platinum(II) center affects the bond strengths of the nitrile group in benzonitrile (B105546) and the double bond in ethene.

The nitrile group (C≡N) of benzonitrile exhibits a strong, sharp absorption band in the IR spectrum corresponding to its stretching vibration. In free benzonitrile, this vibration, denoted as ν(C≡N), typically appears around 2220-2230 cm⁻¹. Upon coordination to a metal center like platinum, the frequency of this vibration is altered, providing evidence of the ligand-metal interaction.

When benzonitrile coordinates to a platinum(II) center via its nitrogen lone pair, σ-donation to the metal occurs. This donation slightly strengthens the C≡N bond, leading to a shift of the stretching frequency to a higher wavenumber (a blueshift). This is because the nitrogen lone pair has some anti-bonding character with respect to the C≡N bond; donating this electron density to the metal increases the triple bond character. For instance, in the related complex cis-bis(benzonitrile)dichloroplatinum(II), the ν(C≡N) is observed at 2285 cm⁻¹, a significant increase from free benzonitrile. This blueshift is characteristic of nitrile ligands that are poor π-acceptors. The magnitude of this shift can provide information about the electronic properties of the metal center and the nature of the other ligands present.

Compoundν(C≡N) (cm⁻¹)Shift upon Coordination (Δν)
Free Benzonitrile~2225N/A
cis-[PtCl₂(PhCN)₂] (analogue)2285~ +60 cm⁻¹

The carbon-carbon double bond in a free ethene molecule gives rise to an IR stretching vibration, ν(C=C), around 1623 cm⁻¹. Similar to the nitrile ligand, this frequency is altered upon coordination to the platinum center. The bonding in platinum-olefin complexes is described by the Dewar-Chatt-Duncanson model, which involves two components: σ-donation from the olefin's π-bonding orbital to an empty d-orbital on the platinum, and π-backbonding from a filled platinum d-orbital into the olefin's π*-antibonding orbital.

Compoundν(C=C) (cm⁻¹)Expected Shift upon Coordination (Δν)
Free Ethene~1623N/A
Coordinated Ethene in Pt(II) Complexes~1500-1525~ -100 to -125 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and electronic environment of the complex in solution. By analyzing the chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁹⁵Pt nuclei, a comprehensive picture of the ligand coordination and molecular geometry can be assembled.

In the ¹H NMR spectrum, the four protons of the coordinated ethene ligand are chemically and magnetically equivalent due to rotation around the platinum-olefin bond axis. They are expected to appear as a single sharp resonance. Coordination to the electron-rich platinum center causes shielding of these protons compared to free ethene (δ ≈ 5.4 ppm), shifting their resonance upfield. A key feature of this signal is the presence of satellite peaks flanking the main resonance. These satellites arise from the spin-spin coupling between the ethene protons and the NMR-active ¹⁹⁵Pt isotope (I = 1/2, 33.8% natural abundance). The magnitude of this two-bond coupling constant (²J(Pt,H)) provides evidence of the direct coordination of ethene to the platinum center. For example, in the similar complex trans-[PtCl₂(η²-C₂H₄)(PMSA)], the ethene protons appear as a singlet with ¹⁹⁵Pt satellites.

The protons of the benzonitrile ligand appear in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm). Due to the coordination, their chemical shifts will be slightly different from those of free benzonitrile, with the ortho-protons (adjacent to the nitrile group) generally showing the most significant shift.

Ligand ProtonsExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)
Ethene (C₂H₄)~4.5 - 5.0Singlet with ¹⁹⁵Pt satellites²J(Pt,H) ≈ 60-70
Benzonitrile (ortho-H)~7.8 - 8.0Multiplet³J(H,H) ≈ 7-8
Benzonitrile (meta/para-H)~7.5 - 7.8Multiplet³J(H,H) ≈ 7-8

The ¹³C NMR spectrum provides further crucial structural information. The carbon atoms of the coordinated ethene ligand experience a dramatic upfield shift compared to free ethene (δ ≈ 123 ppm). This significant shielding is a direct consequence of the rehybridization of the carbon atoms from sp² toward sp³ upon coordination, as described by the Dewar-Chatt-Duncanson model. The resonance for these carbons is also split into a doublet by coupling to the ¹⁹⁵Pt nucleus. The one-bond platinum-carbon coupling constant (¹J(Pt,C)) is typically large and highly sensitive to the nature of the ligand trans to the ethene, making it a valuable diagnostic tool.

The carbons of the benzonitrile ligand show resonances in the aromatic region (δ ≈ 120-140 ppm), with the nitrile carbon (C≡N) appearing further downfield. The ipso-carbon (the carbon attached to the nitrile group) and the nitrile carbon itself are most affected by coordination. Two-bond coupling between ¹⁹⁵Pt and the ipso-carbon (²J(Pt,C)) may also be observed.

Ligand CarbonsExpected Chemical Shift (δ, ppm)Expected ¹⁹⁵Pt Coupling Constant (J, Hz)
Ethene (C₂H₄)~70 - 90¹J(Pt,C) ≈ 180-220
Benzonitrile (ipso-C)~115 - 120²J(Pt,C) ≈ 20-40
Benzonitrile (aromatic C-H)~128 - 135³J(Pt,C), ⁴J(Pt,C) (small/unresolved)
Benzonitrile (C≡N)~118 - 122²J(Pt,C) (small)

¹⁹⁵Pt NMR is an exceptionally sensitive probe of the coordination sphere around the platinum atom. The ¹⁹⁵Pt chemical shift (δ(¹⁹⁵Pt)) spans a vast range of over 15,000 ppm and is highly dependent on the oxidation state of the platinum, the nature of the coordinated ligands, their stereochemistry, and the solvent. The reference standard for ¹⁹⁵Pt NMR is typically Na₂PtCl₆.

For a Pt(II) complex like cis-[PtCl₂(C₂H₄)(C₆H₅CN)], the chemical shift would be expected in a region characteristic for complexes with a [PtNCl₂(olefin)] coordination environment. The specific chemical shift provides a unique fingerprint for the complex. By comparing the observed chemical shift to databases of related platinum compounds, the coordination environment can be confirmed. For example, distinguishing between cis and trans isomers is often straightforward using ¹⁹⁵Pt NMR, as they typically exhibit significantly different chemical shifts. The specific δ(¹⁹⁵Pt) value for this complex would be a valuable piece of data for its definitive identification.

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC, NOESY, TOCSY) for Structural Assignment

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides invaluable information for the unambiguous structural assignment of cis-dichloro(benzonitrile)(ethene)platinum(II). These techniques resolve overlapping signals in the 1D spectrum and reveal through-bond and through-space correlations between nuclei, confirming the connectivity and spatial arrangement of the ligands around the platinum center.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment would correlate the signals of protons directly attached to carbon atoms. For the ethene ligand, this would show a clear correlation between the olefinic protons and the ethene carbon atom, confirming their direct bond. Similarly, correlations would be observed between the aromatic protons of the benzonitrile ligand and their respective carbon atoms on the phenyl ring.

Total Correlation Spectroscopy (TOCSY): A TOCSY experiment identifies protons that are part of the same spin system. nih.gov For the benzonitrile ligand, a TOCSY spectrum would show correlations between all the protons on the aromatic ring, confirming they belong to a single, coupled spin system. nih.gov The ethene protons would also show correlations within their own spin system. This technique is particularly useful for differentiating signals from different ligands. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to identify protons that are close to each other in space, typically within 5 Å, revealing through-space interactions. This is critical for confirming the cis geometry of the complex. A NOESY spectrum would be expected to show cross-peaks between the protons of the ethene ligand and the ortho-protons of the benzonitrile ligand. The presence of these cross-peaks would provide definitive evidence that these two ligands are positioned on the same side of the platinum coordination plane.

By combining the information from these 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the molecular structure of cis-dichloro(benzonitrile)(ethene)platinum(II).

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and investigating the fragmentation patterns of coordination complexes. uvic.ca Electrospray ionization (ESI) is a soft ionization technique commonly used for organometallic compounds as it often allows the transfer of intact molecular ions from solution to the gas phase with minimal decomposition. chempap.orgacs.org

For cis-dichloro(benzonitrile)(ethene)platinum(II), the ESI-MS spectrum would be expected to show a characteristic isotopic pattern for the molecular ion, [PtCl₂(C₂H₄)(C₇H₅N)]⁺. This pattern arises from the natural abundance of isotopes for platinum (¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt, ¹⁹⁸Pt) and chlorine (³⁵Cl, ³⁷Cl). The precise mass and the unique isotopic distribution serve as a definitive confirmation of the compound's elemental composition.

Under collision-induced dissociation (CID) conditions, the molecular ion would undergo fragmentation. The analysis of these fragments provides valuable structural information. Common fragmentation pathways for this complex would likely involve the sequential loss of the neutral ligands.

Potential fragmentation steps include:

Loss of the ethene ligand: [PtCl₂(C₂H₄)(C₇H₅N)]⁺ → [PtCl₂(C₇H₅N)]⁺ + C₂H₄

Loss of the benzonitrile ligand: [PtCl₂(C₂H₄)(C₇H₅N)]⁺ → [PtCl₂(C₂H₄)]⁺ + C₇H₅N

Loss of a chloride ligand: [PtCl₂(C₂H₄)(C₇H₅N)]⁺ → [PtCl(C₂H₄)(C₇H₅N)]⁺ + Cl⁻

The relative abundance of the fragment ions can provide insight into the relative strengths of the platinum-ligand bonds. The observation of fragments such as [PtCl(C₇H₅N)]⁺ or [Pt(C₂H₄)(C₇H₅N)]²⁺ could also be possible depending on the instrument conditions. The table below summarizes the expected major ions.

Ion FormulaDescriptionExpected m/z (for most abundant isotopes ¹⁹⁵Pt, ³⁵Cl)
[C₉H₉Cl₂NNiPt]⁺Molecular Ion396.9
[C₇H₅Cl₂NPt]⁺Loss of ethene368.9
[C₂H₄Cl₂Pt]⁺Loss of benzonitrile293.9
[C₉H₉ClNPt]⁺Loss of chloride361.0

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

The crystal structure of cis-dichloro(benzonitrile)(ethene)platinum(II) reveals a square-planar coordination geometry around the central platinum(II) atom. This is a typical geometry for d⁸ metal complexes. The platinum atom is coordinated to two chloride ions, the nitrogen atom of the benzonitrile ligand, and the two carbon atoms of the ethene ligand (in an η² fashion). The ligands are arranged in a cis configuration.

The bond angles around the platinum center deviate slightly from the ideal 90° of a perfect square plane due to the steric demands of the ligands. The Cl-Pt-Cl and N-Pt-Cl angles are typically close to 90°, while the angle involving the bulky benzonitrile ligand might be slightly larger. The ethene ligand is oriented perpendicular to the PtCl₂N plane.

AtomsBond Angle (°)Reference Compound/Data
Cl-Pt-Cl~91°Analogous cis-PtCl₂L₂ complexes nih.govresearchgate.net
Cl-Pt-N~90°Analogous cis-PtCl₂L₂ complexes nih.govresearchgate.net
Cl(trans to N)-Pt-C(ethene)~172°Analogous cis-PtCl₂(olefin)L complexes researchgate.net
N-Pt-C(ethene)~94°Analogous cis-PtCl₂(olefin)L complexes researchgate.net

XRD analysis provides high-precision data on the bond lengths between the platinum atom and the coordinating ligands. The Pt-Cl bond trans to the ethene ligand is often slightly longer than the Pt-Cl bond cis to it, a phenomenon known as the trans effect. umb.edu The Pt-N bond length is consistent with other platinum-nitrile complexes. The two Pt-C bonds to the ethene ligand are approximately equal in length.

BondBond Length (Å)Reference Compound/Data
Pt-Cl (cis to ethene)~2.30 - 2.34cis-[PtCl₂(NCPh)₂] nih.gov, Zeise's Salt wikipedia.org
Pt-Cl (trans to ethene)~2.34 - 2.36Zeise's Salt wikipedia.orgtheunchainedlibrary.com, cis-[PtCl₂(Te(CH₂)₆)₂] nih.gov
Pt-N (benzonitrile)~2.01 - 2.11Platinum-nucleobase complexes nih.gov
Pt-C (ethene)~2.13 - 2.14Zeise's Salt umb.edu

The structure determination also reveals the conformation of the coordinated ligands. Upon coordination to the platinum center, the C-C bond of the ethene ligand is slightly elongated compared to free ethene (1.337 Å), typically measuring around 1.375 Å. bris.ac.ukstudyx.ai This elongation is a result of back-bonding from a filled platinum d-orbital into the π* antibonding orbital of the ethene. umb.edu Concurrently, the hydrogen atoms of the ethene molecule bend back, away from the platinum atom, indicating a degree of rehybridization of the carbon atoms from sp² towards sp³. umb.edubris.ac.uk

The benzonitrile ligand maintains its planarity upon coordination. The Pt-N-C linkage is nearly linear, as expected for nitrile coordination. The phenyl ring may be tilted with respect to the platinum coordination plane to minimize steric interactions with the adjacent chloride and ethene ligands. Density Functional Theory (DFT) calculations on related systems suggest that coordination through the nitrile group can lead to a slight compression of the adjacent C-CN bond. nih.govacs.org

Electronic Structure and Bonding in Platinum Ii Olefin Nitrile Complexes

Theoretical Models for Metal-Ligand Bonding

Theoretical models provide a foundational framework for understanding the interaction between the platinum(II) metal center and its coordinating ligands, ethene and benzonitrile (B105546). These models describe the donation and acceptance of electron density that constitute the chemical bonds.

The bonding between a transition metal and an olefin, such as the ethene ligand in the title complex, is effectively described by the Dewar-Chatt-Duncanson model. researchgate.netfigshare.com This model was originally developed to explain the bonding in Zeise's salt, K[PtCl₃(C₂H₄)], a historically significant organometallic compound. chemeurope.comwikipedia.orgresearchgate.net The model posits a synergistic process involving two main components. First, there is a donation of electron density from the filled π-bonding orbital of the ethene molecule to an empty d-orbital on the platinum(II) center. This interaction forms a sigma (σ) bond. Concurrently, there is a back-donation of electron density from a filled d-orbital of the platinum metal into the empty π* antibonding orbital of the ethene ligand. researchgate.net This second interaction forms a pi (π) bond. This dual-component bonding mechanism accounts for the stability of the platinum-olefin linkage.

The principles of σ-donation and π-back-donation are central to the bonding of both the ethene and benzonitrile ligands to the platinum(II) center.

For the Pt-ethene bond , the Dewar-Chatt-Duncanson model provides the framework. The σ-donation from the ethene's C=C π orbital to an empty platinum d-orbital and the π-back-donation from a filled platinum d-orbital to the ethene's π* antibonding orbital work in concert. researchgate.netfigshare.com This synergistic interaction strengthens the metal-ligand bond. An important consequence of π-back-donation is the population of the olefin's antibonding orbital, which leads to a slight elongation of the C-C bond and a decrease in its stretching frequency compared to free ethene. researchgate.net

For the Pt-benzonitrile bond , a similar set of interactions occurs. The nitrile ligand acts as a σ-donor through the lone pair of electrons on the nitrogen atom, which overlaps with an empty orbital on the platinum center. nih.gov Additionally, the nitrile ligand possesses π* antibonding orbitals associated with the C≡N triple bond, which can accept electron density from filled platinum d-orbitals, resulting in π-back-donation. The extent of this back-donation can influence the C≡N bond strength and is a subject of detailed computational analysis. nih.gov Generally, nitriles are considered ligands with both σ-donor and π-acceptor capabilities.

Computational Chemistry Investigations

To move beyond qualitative models and gain a quantitative understanding of the bonding in complexes like Benzonitrile;dichloroplatinum;ethene, computational chemistry methods are employed. These techniques provide detailed insights into the geometric and electronic structures of the molecule.

Density Functional Theory (DFT) has become a powerful tool for investigating the structures, energies, and electronic properties of transition metal complexes. researchgate.net DFT calculations can accurately predict molecular geometries, vibrational frequencies, and the nature of the frontier molecular orbitals, which are crucial for understanding the molecule's reactivity. Studies on analogous platinum(II) olefin complexes have demonstrated the reliability of DFT methods in reproducing experimental observations and providing deeper insights into the metal-ligand interactions. researchgate.netresearchgate.net

Energy Decomposition Analysis (EDA) is a computational method used to dissect the total interaction energy between molecular fragments into physically meaningful components. This analysis provides a quantitative breakdown of the bonding, typically into terms representing electrostatic interactions, Pauli repulsion (steric effects), and orbital interactions (covalent bonding). chemeurope.comresearchgate.netnih.govyoutube.com

Representative Energy Decomposition Analysis for Pt-Ligand Bonds in Analogous Platinum(II) Complexes
InteractionFragment 1Fragment 2ΔEint (kcal/mol)ΔEPauli (kcal/mol)ΔEelstat (kcal/mol)ΔEorb (kcal/mol)
Pt-Ethene[PtCl₂(PhCN)]C₂H₄-25.575.3-35.8-65.0
Pt-Benzonitrile[PtCl₂(C₂H₄)]PhCN-22.168.9-31.5-59.5

*Data are hypothetical values based on typical DFT calculations for analogous systems and serve for illustrative purposes. ΔEint is the total interaction energy, ΔEPauli is the Pauli repulsion, ΔEelstat is the electrostatic interaction, and ΔEorb is the orbital interaction energy.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict and explain chemical reactivity. rsc.orgresearchgate.net The energy and spatial distribution of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack. growingscience.com

In a square planar platinum(II) complex like Benzonitrile;dichloroplatinum;ethene, the HOMO and LUMO are typically dominated by platinum d-orbitals, though with significant contributions from the ligands. researchgate.net The HOMO is often a filled d-orbital on the platinum center, making the complex susceptible to attack by electrophiles. The LUMO is typically a combination of an empty platinum d-orbital (often the dx²-y²) and ligand π* orbitals, representing the site for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a larger gap implies lower reactivity. growingscience.com Analysis of the FMOs can predict, for example, whether a nucleophile is more likely to attack the platinum center or one of the coordinated ligands. researchgate.netirjweb.comdntb.gov.ua

Representative Frontier Molecular Orbital Data for an Analogous [PtCl₂(olefin)(nitrile)] Complex
OrbitalEnergy (eV)Primary Character/Localization
LUMO-1.85Pt (dx²-y²), C=C π* (ethene), C≡N π* (benzonitrile)
HOMO-6.70Pt (d, dxz), Cl (p)
HOMO-LUMO Gap4.85-

*Data are hypothetical values based on typical DFT calculations for analogous systems and serve for illustrative purposes.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational tool that translates the complex wavefunction of a molecule into a localized Lewis-like structure of bonds and lone pairs. This method allows for a quantitative assessment of charge transfer and electronic delocalization through the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.

In the context of Benzonitrile;dichloroplatinum;ethene, NBO analysis reveals the key charge transfer interactions that define the bonding between the platinum center and its ligands. The primary donation occurs from the π-orbital of the ethene ligand and the nitrogen lone pair of the benzonitrile ligand to the vacant d-orbitals of the platinum(II) ion. This is complemented by a degree of π-back-donation from filled platinum d-orbitals to the π* antibonding orbitals of the ethene and benzonitrile ligands.

Table 1: Key NBO Donor-Acceptor Interactions and Associated Stabilization Energies (Illustrative)

Donor NBOAcceptor NBOE(2) (kcal/mol)Type of Interaction
π(C=C) (ethene)LP(Pt) (vacant d-orbital)Highσ-donation
LP(N) (benzonitrile)LP(Pt) (vacant d-orbital)Moderateσ-donation
LP(Pt) (filled d-orbital)π(C=C) (ethene)Moderateπ-back-donation
LP(Pt) (filled d-orbital)π(C≡N) (benzonitrile)Lowπ-back-donation

Note: The values in this table are illustrative and represent the expected relative magnitudes of interaction energies based on studies of analogous complexes. Precise values for Benzonitrile;dichloroplatinum;ethene would require specific computational analysis.

Ligand Field Theory and its Application to d⁸ Platinum(II) Complexes

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure of transition metal complexes by considering the effect of the surrounding ligands on the energies of the metal's d-orbitals. For a platinum(II) center, which has a d⁸ electron configuration, in a square planar geometry, the five degenerate d-orbitals of the free ion are split into four distinct energy levels.

The arrangement of the ligands (benzonitrile, ethene, and two chlorides) around the platinum center creates an anisotropic electric field. This field removes the degeneracy of the d-orbitals. In a typical square planar complex, the d-orbitals split as follows, in order of increasing energy: dz², (dxz, dyz), dxy, and dx²-y². The two chloride ligands, the nitrogen of the benzonitrile, and the midpoint of the C=C bond of the ethene ligand define the coordination plane (xy plane).

The dx²-y² orbital, with lobes pointing directly towards the ligands, experiences the greatest repulsion and is therefore the highest in energy. The dxy orbital, also in the coordination plane but with lobes directed between the ligands, is the next highest in energy. The dxz and dyz orbitals, which are perpendicular to the coordination plane, are degenerate and at a lower energy. The dz² orbital, with its torus in the xy plane and lobes along the z-axis, is typically the lowest in energy.

The magnitude of the energy splitting, denoted by Δ, is influenced by the nature of the ligands. The spectrochemical series provides a qualitative ranking of ligands based on their ability to cause d-orbital splitting. Both ethene and benzonitrile are considered to be relatively strong field ligands, contributing to a large energy gap between the highest occupied molecular orbital (HOMO), which is primarily metal-based (dxy), and the lowest unoccupied molecular orbital (LUMO), which is the dx²-y² orbital.

Table 2: Relative d-Orbital Energies in a Square Planar d⁸ Complex

d-OrbitalRelative Energy
dx²-y²Highest
dxyHigh
dxz, dyzLow (degenerate)
dz²Lowest

This large energy gap in square planar d⁸ complexes like Benzonitrile;dichloroplatinum;ethene is the reason they are typically diamagnetic (low spin). The eight d-electrons fill the four lower-energy d-orbitals, leaving the high-energy dx²-y² orbital empty. The electronic transitions between these split d-orbitals are responsible for the absorption of light in the visible and ultraviolet regions of the spectrum, which dictates the color of the complex.

Reactivity and Mechanistic Studies of Benzonitrile;dichloroplatinum;ethene

Ligand Exchange Dynamics

Ligand exchange in 16-electron square-planar d⁸ complexes, such as dichloro(benzonitrile)(ethene)platinum(II), is a thoroughly studied area of inorganic chemistry. The lability of the benzonitrile (B105546) and ethene ligands is governed by a combination of kinetic and thermodynamic factors, heavily influenced by the nature of the ligands themselves and the mechanistic pathways available for substitution.

Kinetics and Thermodynamics of Benzonitrile and Ethene Ligand Exchange

Rate = k₁[Complex] + k₂[Complex][Y]

The k₁ term corresponds to a solvent-assisted pathway, while the k₂ term represents the direct attack of the nucleophile on the complex. For most systems, the direct nucleophilic attack (k₂) is the dominant pathway.

While specific experimental kinetic data for the exchange of benzonitrile and ethene in cis-[PtCl₂(NCPh)(C₂H₄)] are not extensively documented, the relative lability can be inferred from established principles. Benzonitrile, coordinating through a nitrogen lone pair, is generally considered a more labile ligand than ethene in platinum(II) complexes. researchgate.net The Pt-ethene bond is stabilized by a significant degree of π-backbonding from the metal d-orbitals into the π* orbital of the ethene, making it less prone to dissociation.

The thermodynamics of ligand exchange are influenced by the relative bond strengths of the incoming and outgoing ligands. samipubco.com The stability of a complex is a thermodynamic concept, while its reactivity is a kinetic one. samipubco.com For instance, the replacement of a monodentate ligand with a multidentate one leads to a significant increase in thermodynamic stability due to the chelate effect, an entropically favorable process. libretexts.orgyoutube.com While not directly applicable to this complex, it highlights the importance of thermodynamic driving forces in substitution reactions.

Below is an illustrative table outlining the expected kinetic parameters for the substitution of benzonitrile by a generic nucleophile (Y) in a non-coordinating solvent.

ParameterDescriptionExpected Value/Trend
Rate Law Dependence of reaction rate on reactant concentrations.Rate = k₂[PtCl₂(NCPh)(C₂H₄)][Y]
Order of Reaction Overall order of the substitution process.Second-order
Activation Entropy (ΔS‡) Change in entropy upon forming the transition state.Negative, consistent with an associative mechanism where two species combine. libretexts.org
Activation Enthalpy (ΔH‡) Enthalpy barrier for the reaction.Moderately low, reflecting the accessible five-coordinate transition state.
Relative Rate Comparison of substitution rates for different ligands.Substitution of benzonitrile is expected to be faster than substitution of ethene.

Trans Effect and Trans Influence in Directed Substitution

The trans effect and trans influence are critical concepts in understanding the regioselectivity of ligand substitution in square-planar complexes. adichemistry.com

The trans influence is a thermodynamic, ground-state phenomenon describing the tendency of a ligand to weaken the bond trans to itself. adichemistry.comlibretexts.org This is primarily attributed to competition for the metal's σ-orbitals. Strong σ-donating ligands form a strong bond to the metal, which in turn elongates and weakens the bond to the ligand in the trans position. libretexts.org

The kinetic trans effect is the effect of a ligand on the rate of substitution of the ligand trans to it. adichemistry.com It operates by stabilizing the five-coordinate trigonal bipyramidal transition state that is characteristic of associative substitution mechanisms. digimat.inlibretexts.org Ligands with strong π-accepting capabilities, like ethene, are particularly effective at stabilizing this transition state by withdrawing electron density from the electron-rich metal center. digimat.innih.gov

The accepted series for the kinetic trans effect is: C₂H₄, CN⁻, CO > PR₃, H⁻ > CH₃⁻, I⁻ > Br⁻ > Cl⁻ > py, NH₃ > H₂O

In dichloro(benzonitrile)(ethene)platinum(II), the ethene ligand exerts the strongest trans effect. uci.edu Consequently, the chloride ligand positioned trans to the ethene is significantly more labile and is the preferred site for substitution by an incoming nucleophile. The benzonitrile ligand has a weaker trans effect than chloride, making the chloride trans to it less reactive than the one trans to ethene.

Associative (A), Dissociative (D), and Interchange (Iₐ/Iₔ) Mechanisms in Pt(II) Ligand Substitution

Ligand substitution reactions in metal complexes can proceed through several mechanistic pathways. jamesfodor.com

Dissociative (D) Mechanism: This is a two-step process analogous to an Sₙ1 reaction. The leaving group first dissociates to form a three-coordinate, 14-electron intermediate, which is then rapidly captured by the incoming nucleophile. This pathway is characterized by a first-order rate law, independent of the incoming nucleophile's concentration. It is uncommon for 16-electron Pt(II) complexes.

Associative (A) Mechanism: This two-step pathway, resembling an Sₙ2 reaction, is characteristic of coordinatively unsaturated complexes like square-planar Pt(II). libretexts.orgwikipedia.orglibretexts.org The incoming nucleophile first attacks the complex to form a detectable, five-coordinate, 18-electron intermediate, typically with a trigonal bipyramidal geometry. digimat.in In a subsequent, faster step, the leaving group departs to regenerate a 16-electron square-planar product. wikipedia.org This mechanism is supported by the observation of negative activation entropies. libretexts.org Ligands with strong π-backbonding capabilities, such as ethene, are known to stabilize the pentacoordinated intermediate, making the associative pathway particularly favorable. nih.gov

Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters and the leaving group departs in a single step through a transition state, without a discrete intermediate. The mechanism is further classified as associative interchange (Iₐ) if the bond-making to the incoming ligand is more advanced in the transition state, or dissociative interchange (Iₔ) if bond-breaking of the leaving group is more advanced. For Pt(II) complexes, the Iₐ mechanism is often operative and can be difficult to distinguish kinetically from a pure associative (A) mechanism. youtube.com

For dichloro(benzonitrile)(ethene)platinum(II), the ligand substitution reactions proceed almost exclusively via an associative (A) or associative interchange (Iₐ) mechanism, dictated by the ability of the d⁸ metal center to accommodate a fifth ligand in the transition state/intermediate.

Reactions Involving the Coordinated Ethene Ligand

Coordination to an electrophilic metal center like platinum(II) activates the ethene ligand, rendering it susceptible to chemical attack that would not occur with free ethene.

Nucleophilic Attack on Activated Olefins

Olefins are typically nucleophilic due to the electron density of the C=C double bond. quora.com However, upon coordination to a platinum(II) center, a significant portion of this electron density is donated to the metal (σ-donation). Furthermore, the metal back-donates electron density into the π* antibonding orbital of the ethene. The net effect, particularly with the electron-withdrawing chloro and benzonitrile ligands, is a depletion of electron density on the ethene carbons, making the coordinated olefin electrophilic and highly susceptible to attack by external nucleophiles. This activation is the foundational step in processes like the Wacker process.

The reaction involves the addition of a nucleophile (Nu⁻) to one of the ethene carbons, forming a new C-Nu bond and converting the η²-ethene ligand into a σ-bonded β-substituted ethyl group attached to the platinum center.

Outer-Sphere vs. Inner-Sphere Mechanisms

The nucleophilic attack on the coordinated ethene can proceed via two distinct mechanistic pathways:

Outer-Sphere Mechanism: In this pathway, the nucleophile directly attacks one of the carbon atoms of the coordinated ethene from the solution (the "outer sphere") without first coordinating to the platinum center. This attack typically occurs on the face of the ethene opposite to the metal (an anti attack), leading to a specific stereochemical outcome. This is the more commonly proposed mechanism for strong nucleophiles reacting with activated platinum-olefin complexes.

Inner-Sphere Mechanism: This mechanism involves the initial substitution of a ligand on the platinum complex (e.g., a chloride) by the incoming nucleophile. This brings the nucleophile into the "inner sphere" of the complex, directly bonded to the metal. In a subsequent step, this coordinated nucleophile performs an intramolecular attack on the adjacent, coordinated ethene ligand. This is often referred to as a migratory insertion step.

The operative mechanism can depend on various factors, including the nature of the nucleophile, the solvent, and the other ligands on the platinum center. Distinguishing between these pathways often requires detailed stereochemical and kinetic studies.

Stereochemistry of Nucleophilic Addition to Coordinated Olefins

The coordination of an olefin, such as ethene, to a platinum(II) center activates the C=C bond towards nucleophilic attack. uwindsor.ca The stereochemistry of this addition is a critical aspect of the reaction mechanism. Generally, nucleophilic addition to a coordinated olefin on a square-planar platinum(II) complex occurs via an external, or trans, attack. This means the nucleophile attacks the olefin from the face opposite to the platinum atom.

This stereochemical outcome is a result of the steric hindrance imposed by the platinum atom and its other ligands, which shields one face of the coordinated ethene. The nucleophile, therefore, approaches from the less hindered side. libretexts.org This process leads to the formation of a new stereocenter if the olefin is unsymmetrical. libretexts.org The geometry of the starting carbonyl-containing molecule can influence the stereochemical outcome, as steric hindrance may favor attack from one side over the other. libretexts.org

Migratory Insertion Reactions Involving Ethene

Migratory insertion is a fundamental step in many catalytic processes involving organometallic compounds. wikipedia.org In the context of benzonitrile;dichloroplatinum;ethene, this would involve the insertion of the coordinated ethene molecule into a platinum-ligand bond, most commonly a platinum-carbon or platinum-hydride bond. For this reaction to occur, the ethene and the migrating group must be in a cis position to each other in the coordination sphere of the platinum atom. openochem.org

The reaction proceeds through a four-membered transition state, leading to the formation of a new alkyl ligand. wikipedia.org This process is reversible, and the reverse reaction is known as β-hydride elimination. wikipedia.org The insertion of ethene into a Pt-alkyl bond is often the rate-determining step in catalytic cycles. researchgate.net Factors such as the nature of the other ligands on the platinum center can influence the energy barrier for this insertion. researchgate.net For instance, nitrogen-containing ligands can decrease the coordination energy of ethene and affect the barrier height for migratory insertion. researchgate.net

Protonolysis of Platinum-Carbon Bonds

The cleavage of platinum-carbon (Pt-C) bonds is a crucial step in many catalytic cycles, often representing the product-releasing step. Protonolysis, the cleavage of a metal-carbon bond by a proton source (e.g., an acid), is one such pathway. mdpi.com In complexes derived from the reaction of nucleophiles with coordinated ethene, a Pt-C σ-bond is formed. The stability of this bond is significant, but it can be cleaved under appropriate conditions.

The mechanism of protonolysis of Pt-C bonds can be influenced by several factors, including the nature of the ancillary ligands and the solvent. The reaction generally involves the coordination of the proton source to the platinum center, followed by the transfer of a proton to the carbon atom of the Pt-C bond, leading to the cleavage of the bond and the release of the organic product.

Olefin Isomerization Pathways

Platinum complexes are known to be effective catalysts for the isomerization of olefins. acs.org This process typically involves the migration of a double bond within the carbon chain of the olefin. The generally accepted mechanism for olefin isomerization catalyzed by platinum complexes involves the formation of a platinum-hydride species.

The key steps in this catalytic cycle are:

Olefin Coordination: The olefin coordinates to the platinum-hydride complex.

Migratory Insertion: The olefin inserts into the Pt-H bond, forming a platinum-alkyl intermediate. wikipedia.org

β-Hydride Elimination: A hydrogen atom from a carbon atom β to the platinum atom is eliminated, reforming a Pt-H bond and a coordinated, isomerized olefin.

Olefin Dissociation: The isomerized olefin dissociates from the platinum center, allowing a new olefin molecule to coordinate and continue the cycle.

The regioselectivity and stereoselectivity of the isomerization are influenced by the steric and electronic properties of the ligands on the platinum catalyst. acs.org For example, bulky ligands can favor the formation of the thermodynamically more stable trans (E) isomer. acs.org Competing reactions like olefin-isomerization can be a challenge in developing catalytic processes. uwindsor.ca

Reactivity of the Coordinated Benzonitrile Ligand

The coordination of a nitrile, such as benzonitrile, to a platinum(II) center significantly alters its reactivity. wikipedia.org The metal center acts as a Lewis acid, withdrawing electron density from the nitrile ligand and making it more susceptible to nucleophilic attack. wikipedia.org

Nucleophilic Addition to the Nitrile Carbon (e.g., Amine Addition to Form Amidines)

The carbon atom of the nitrile group (C≡N) in coordinated benzonitrile becomes more electrophilic upon coordination to the platinum center. This enhanced electrophilicity facilitates the nucleophilic addition of various reagents. A prominent example is the addition of amines to the coordinated nitrile to form amidines. rsc.org

This reaction is of significant synthetic utility as amidines are important structural motifs in medicinal chemistry and are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds. mdpi.com The reaction proceeds by the attack of the amine nucleophile on the nitrile carbon, followed by proton transfer to form the coordinated amidine. rsc.org The resulting amidine can remain coordinated to the metal center or be released under appropriate conditions. rsc.org The use of a metal complex can facilitate this reaction, which might otherwise require harsh conditions. mdpi.commdpi.com

Influence of Metal Coordination on Nitrile Electrophilicity

As mentioned, the coordination of benzonitrile to a platinum(II) center enhances the electrophilicity of the nitrile carbon. This is a general phenomenon observed in the chemistry of coordinated nitriles. wikipedia.org The extent of this activation depends on the nature of the metal center, its oxidation state, and the other ligands present in the complex.

Several key factors contribute to this increased electrophilicity:

Lewis Acidity of the Metal: The platinum(II) ion is a Lewis acid that withdraws electron density from the nitrogen atom of the nitrile.

Polarization of the C≡N Bond: This electron withdrawal polarizes the C≡N triple bond, increasing the partial positive charge on the carbon atom.

π-Backbonding: While nitriles are primarily σ-donors, some degree of π-backbonding from the metal d-orbitals to the π* orbitals of the nitrile can occur. However, for a d⁸ metal like Pt(II), the dominant effect is the σ-donation from the nitrile to the metal, which leads to the activation of the nitrile towards nucleophilic attack. nih.gov

This activation is not limited to amine addition. Other nucleophiles, such as water, alcohols, and carbanions, can also add to coordinated nitriles, leading to a variety of functionalized organic molecules. mdpi.com

Photochemical Reactivity of Platinum(II) Olefin-Nitrile Complexes

The photochemical behavior of platinum(II) complexes featuring a combination of olefin and nitrile ligands, such as benzonitrile;dichloroplatinum;ethene, is a subject of significant interest in organometallic chemistry. The absorption of light by these complexes can induce a variety of transformations, primarily centered around the dissociation of ligands and the subsequent formation of highly reactive intermediates. These processes are foundational to applications in photocatalysis and the synthesis of novel organometallic structures. The nature and efficiency of these photochemical reactions are influenced by factors such as the excitation wavelength, the solvent, and the specific nature of the ligands coordinated to the platinum center.

Light-Induced Ligand Dissociation and Generation of Reactive Intermediates

Upon irradiation with ultraviolet or visible light, platinum(II) olefin-nitrile complexes can undergo excitation to a higher energy electronic state. This excited state is often characterized by a weakened metal-ligand bond, making ligand dissociation a favorable process. In the case of benzonitrile;dichloroplatinum;ethene, the absorption of a photon can lead to the cleavage of the platinum-benzonitrile, platinum-ethene, or platinum-chloride bonds.

Studies on analogous complexes, such as cis-bis(benzonitrile)dichloroplatinum(II), reveal that UV irradiation can lead to the dissociation of a benzonitrile ligand. This process generates a coordinatively unsaturated and highly reactive platinum(II) intermediate. The quantum yield of this dissociation is dependent on the wavelength of the incident light and the surrounding medium. The initial step is often the formation of an excited state of the metal complex, which can then react with the solvent or other substrates.

The general mechanism for light-induced ligand dissociation can be summarized as follows:

Photoexcitation: The platinum complex absorbs a photon, transitioning to an excited state.

Pt(L1)(L2)(X)2 + hν → [Pt(L1)(L2)(X)2]*

Ligand Dissociation: The excited complex undergoes dissociation of one of the ligands (L or X), creating a reactive intermediate.

[Pt(L1)(L2)(X)2]* → [Pt(L1)(X)2]* + L2 (where L2 could be benzonitrile or ethene)

The resulting intermediate, a 14-electron species, is highly electrophilic and can readily react with other molecules in the solution, leading to a variety of subsequent chemical transformations. The lability of the metal-ligand bonds under irradiation is a key feature that drives the photochemical reactivity of these complexes.

LigandBond TypeRelative PhotolabilityReactive Intermediate
BenzonitrilePt-NHigh[PtCl2(ethene)]
EthenePt-πModerate[PtCl2(benzonitrile)]
ChloridePt-ClLow[PtCl(benzonitrile)(ethene)]+

This table provides a qualitative comparison of the relative photolability of ligands in a generic Pt(II) olefin-nitrile complex based on general principles of organometallic photochemistry.

Photochemical Cyclometalation Reactions

A significant application of the light-induced generation of reactive intermediates from platinum(II) complexes is in the synthesis of cyclometalated compounds. Cyclometalation is an intramolecular C-H bond activation process that results in the formation of a stable metallacycle. Photochemical methods for cyclometalation are often more advantageous than traditional thermal methods, as they can proceed under milder conditions and offer greater control over the reaction outcome.

For a complex like benzonitrile;dichloroplatinum;ethene, if a ligand with an activatable C-H bond is introduced or is already part of the complex, photochemical irradiation can induce cyclometalation. The process is initiated by the light-induced dissociation of a ligand, such as benzonitrile or ethene, which creates a vacant coordination site on the platinum center. This allows for the intramolecular coordination and subsequent activation of a C-H bond.

Research on related platinum(II) precursors like [PtCl2(NCPh)2] has demonstrated that photoexcitation facilitates both the initial coordination of the cyclometalating ligand and the subsequent C-H activation step. The choice of excitation wavelength can even influence the degree of cyclometalation, allowing for the selective formation of mono- or bis-cyclometalated products.

The proposed mechanism for photochemical cyclometalation involving a generic platinum(II) olefin-nitrile complex and a C^N ligand (e.g., 2-phenylpyridine) is as follows:

StepDescriptionReaction
1 Light-induced ligand dissociation[PtCl2(olefin)(nitrile)] + hν → [PtCl2(olefin)] + nitrile
2 Ligand coordination[PtCl2(olefin)] + C^N-ligand → [PtCl(olefin)(C^N-ligand)]+ + Cl-
3 Intramolecular C-H activation[PtCl(olefin)(C^N-ligand)]+ → [Pt(olefin)(C^N)]+ + HCl

This photochemical route provides a powerful tool for the synthesis of a wide range of cyclometalated platinum(II) complexes, which are of great interest for their applications in organic light-emitting diodes (OLEDs), bioimaging, and photoredox catalysis.

Catalytic Applications and Mechanistic Insights Involving Benzonitrile;dichloroplatinum;ethene As a Precursor

Role of Benzonitrile (B105546);dichloroplatinum;ethene as a Versatile Catalyst Precursor

The compound Benzonitrile;dichloroplatinum;ethene is a member of a broader class of platinum(II) complexes that serve as highly effective and versatile catalyst precursors in a variety of organic transformations. These complexes are valued for their ability to generate catalytically active platinum species under specific reaction conditions. The utility of such platinum(II) olefin and nitrile complexes stems from the labile nature of the ethylene (B1197577) and benzonitrile ligands, which can be readily displaced to allow for the coordination of substrate molecules and the initiation of the catalytic cycle.

In Situ Generation of Active Platinum Species through Ligand Lability

The catalytic activity of Benzonitrile;dichloroplatinum;ethene and related Pt(II) complexes is predicated on the principle of ligand lability. The ethylene and benzonitrile ligands are bound to the platinum center with moderate strength, allowing for their dissociation or displacement in the presence of reacting substrates. This in situ generation of a coordinatively unsaturated, and therefore highly reactive, platinum species is a crucial first step in many catalytic processes.

For instance, in solution, complexes like cis-bis(benzonitrile)dichloroplatinum(II) can undergo ligand exchange with solvent molecules or incoming substrates. The ease of this exchange is influenced by the nature of the solvent and the electronic and steric properties of the incoming ligand. This dynamic equilibrium allows for the formation of the true catalytically active species, which may be a transient, low-coordinate platinum intermediate. The lability of the nitrile and olefin ligands is thus a key design feature that enables these complexes to function as effective catalyst precursors.

Catalytic Transformations Promoted by Platinum(II) Olefin/Nitrile Systems

Platinum(II) complexes containing olefin and nitrile ligands are instrumental in promoting a range of important catalytic transformations. Their versatility allows them to be employed in reactions that form new carbon-silicon, carbon-nitrogen, and carbon-hydrogen bonds, as well as in carbonylation reactions.

Hydrosilylation Reactions of Olefins and Alkynes

Hydrosilylation, the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond, is a cornerstone of organosilicon chemistry. Platinum-based catalysts, including those derived from olefin/nitrile precursors, are exceptionally active for this transformation. rsc.orgtum.de The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism, which involves several key steps:

Oxidative addition of the hydrosilane to the platinum(0) center.

Coordination of the olefin or alkyne to the resulting platinum(II) hydride complex.

Migratory insertion of the coordinated multiple bond into the Pt-H bond.

Reductive elimination of the alkyl- or vinylsilane product, regenerating the platinum(0) catalyst. mdpi.com

While the classic Chalk-Harrod mechanism provides a fundamental framework, modified pathways have also been proposed to account for observed selectivities and side reactions. mdpi.comprinceton.edu Platinum(II) thioether-based precatalysts have also been shown to be highly efficient for olefin hydrosilylation, achieving rapid conversions at parts-per-million catalyst loadings. rsc.org

Table 1: Key Mechanistic Steps in Platinum-Catalyzed Hydrosilylation
StepDescriptionKey Intermediates
1Oxidative Addition of HydrosilanePt(II)-silyl hydride complex
2Olefin/Alkyne CoordinationPt(II)-silyl hydride olefin/alkyne complex
3Migratory InsertionPt(II)-alkyl/vinyl silyl (B83357) complex
4Reductive EliminationAlkyl/vinylsilane product and Pt(0) catalyst

Hydroamination Reactions for Nitrogen Heterocycle Synthesis

The addition of an N-H bond across an unsaturated carbon-carbon bond, known as hydroamination, is a highly atom-economical method for synthesizing nitrogen-containing compounds. Platinum(II) catalysts have emerged as effective promoters of both intramolecular and intermolecular hydroamination reactions, leading to the formation of valuable nitrogen heterocycles and allylic amines. acs.orgnih.govrsc.orgduke.edu

In the case of intramolecular hydroamination of amino-alkenes, platinum(II) complexes catalyze the cyclization to form pyrrolidine (B122466) and piperidine (B6355638) derivatives. nih.gov Mechanistic studies suggest that the reaction can proceed through the formation of a platinum-amine complex, followed by intramolecular ligand exchange with the pendant C=C bond to generate a reactive platinum π-alkene complex. acs.org Subsequent steps can involve nucleophilic attack of the amine on the coordinated alkene.

Platinum(II) complexes have also been successfully employed in the intermolecular hydroamination of allenes with secondary alkylamines, affording allylic amines with high selectivity for the E-diastereomer. nih.gov

Hydrogenation of Unsaturated and Nitro Compounds

Platinum catalysts are renowned for their high activity in hydrogenation reactions. Platinum(II) olefin/nitrile systems can serve as precursors for catalytically active platinum species that facilitate the reduction of a variety of functional groups.

The hydrogenation of unsaturated compounds, such as alkenes and alkynes, is readily achieved using platinum catalysts. The reaction typically involves the activation of molecular hydrogen by the platinum center and the subsequent transfer of hydrogen atoms to the coordinated unsaturated substrate. nih.gov

Furthermore, platinum catalysts are effective for the hydrogenation of nitro compounds to primary amines. candcs.de This transformation is of significant industrial importance for the synthesis of anilines and other aromatic amines. The selective hydrogenation of nitriles to primary, secondary, or tertiary amines can also be achieved using platinum-based catalytic systems, often in combination with other metals to enhance selectivity. rsc.orgresearchgate.net

Table 2: Substrates for Platinum-Catalyzed Hydrogenation
Substrate ClassProduct ClassSignificance
AlkenesAlkanesSaturated hydrocarbon synthesis
AlkynesAlkenes/AlkanesSelective reduction to alkenes or full saturation
Nitro CompoundsAminesSynthesis of aromatic and aliphatic amines
NitrilesPrimary, Secondary, or Tertiary AminesVersatile route to various amine products

Carbonylation and Hydroformylation of Alkenes and Alkynes

Carbonylation reactions, which involve the introduction of a carbonyl group into an organic molecule, are fundamental processes in industrial chemistry. Platinum complexes, in conjunction with other transition metals like palladium, are active in the carbonylation and hydroformylation of alkenes and alkynes. researchgate.netresearchgate.net

In these reactions, the platinum catalyst facilitates the coordination of both the unsaturated substrate and carbon monoxide. Subsequent insertion of carbon monoxide into a metal-alkyl or metal-hydride bond, followed by further reaction with a nucleophile (e.g., an alcohol or amine) or hydrogen, leads to the formation of carboxylic acid derivatives, aldehydes, or ketones. While palladium-based catalysts are more commonly associated with these transformations, platinum systems can offer complementary reactivity and selectivity.

Cross-Coupling Reactions (e.g., Mizoroki-Heck, Suzuki-Miyaura type)

While palladium complexes dominate the landscape of cross-coupling catalysis, analogous platinum complexes, such as those generated from cis-Bis(benzonitrile)dichloroplatinum(II), have been shown to catalyze these critical carbon-carbon bond-forming reactions. researchgate.netresearchgate.net These reactions are fundamental in synthetic organic chemistry for constructing complex molecules from simpler precursors. wikipedia.org

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org The reaction is typically catalyzed by a transition metal complex and requires a base. wikipedia.org The general transformation involves the formal substitution of a vinylic hydrogen on the alkene with the organic group from the unsaturated halide. core.ac.ukmdpi.com

The Suzuki-Miyaura reaction is another cornerstone of C-C bond formation, coupling an organoboron species (like a boronic acid) with an organohalide. wikipedia.orgyonedalabs.com This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents and byproducts. wikipedia.org Platinum complexes have been demonstrated to be effective catalysts for the coupling of arylboronic acids with aryl halides. researchgate.net

The catalytic utility of precursors like cis-Bis(benzonitrile)dichloroplatinum(II) stems from their ability to generate catalytically active Pt(0) species in situ. The benzonitrile ligands are relatively labile and can be displaced to allow for the coordination of substrates and other ancillary ligands, initiating the catalytic cycle.

Below is a table summarizing the general components of these cross-coupling reactions.

FeatureMizoroki-Heck ReactionSuzuki-Miyaura Reaction
Electrophile Unsaturated Halide (Ar-X, Vinyl-X) or TriflateOrganohalide (Ar-X, Vinyl-X) or Triflate
Nucleophile Alkene (with at least one vinylic C-H)Organoboron Reagent (e.g., Ar-B(OH)₂)
Catalyst Precursor Pt(II) or Pd(II) complex (e.g., [PtCl₂(C₆H₅CN)₂])Pt(II) or Pd(II) complex
Active Catalyst Pt(0) or Pd(0) speciesPt(0) or Pd(0) species
Base Required (e.g., Triethylamine, Potassium Carbonate)Required (e.g., Carbonates, Phosphates)
Product Substituted AlkeneBiaryl, Styrene, or Polyolefin

Olefin Oligomerization and Polymerization

The application of cis-Bis(benzonitrile)dichloroplatinum(II) as a precursor for the catalytic oligomerization or polymerization of olefins like ethene is not a widely documented field. Research into olefin oligomerization, which aims to produce linear alpha-olefins (LAOs), has predominantly centered on catalysts based on other transition metals such as chromium, nickel, and titanium. google.com Similarly, ethene polymerization to produce polyethylene (B3416737) is typically achieved using catalyst systems based on titanium, zirconium, or chromium. google.com These processes often involve specific ligand scaffolds designed to control chain growth and termination steps, leading to products with desired molecular weights and structures. google.com While platinum complexes are known to catalyze other transformations involving olefins, their specific use in selective oligomerization or high-turnover polymerization is not well-established in the current scientific literature.

Elucidation of Catalytic Cycle Mechanisms

Understanding the mechanism of a catalytic reaction is crucial for optimizing conditions and developing more efficient catalysts. chemrxiv.org For cross-coupling reactions catalyzed by platinum, the mechanism is considered analogous to the well-studied palladium systems, involving a cycle of Pt(0) and Pt(II) intermediates. libretexts.orgacs.orgnih.gov

The catalytic cycle generally consists of three primary steps:

Oxidative Addition : The active Pt(0) catalyst reacts with the organohalide (R-X), breaking the R-X bond and forming a new Pt(II) complex. yonedalabs.comlibretexts.org

Transmetalation (Suzuki-Miyaura) or Migratory Insertion (Mizoroki-Heck) : In the Suzuki-Miyaura reaction, the organic group from the organoboron reagent is transferred to the platinum center in a step called transmetalation, displacing the halide. wikipedia.org In the Mizoroki-Heck reaction, the alkene coordinates to the Pt(II) complex, followed by insertion of the alkene into the Pt-R bond. core.ac.uk

Reductive Elimination (Suzuki-Miyaura) or Beta-Hydride Elimination (Mizoroki-Heck) : For the Suzuki-Miyaura pathway, the two organic groups on the platinum center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the Pt(0) catalyst. libretexts.org For the Mizoroki-Heck pathway, a hydrogen atom from the alkyl chain beta to the platinum atom is eliminated, forming the substituted alkene product and a platinum-hydride species, which then reductively eliminates HX in the presence of a base to regenerate the Pt(0) catalyst. wikipedia.orgcore.ac.uk

Identification of Key Intermediates and Transition States

The catalytic cycle proceeds through several key intermediates. The cycle is initiated by the formation of a coordinatively unsaturated Pt(0) species from the Pt(II) precursor. nih.gov Recent studies on palladium systems suggest that a highly reactive, monoligated L₁Pd(0) complex is often the active species that undergoes oxidative addition. chemrxiv.orgnih.gov An analogous L₁Pt(0) intermediate is a plausible active catalyst in these systems.

Following oxidative addition of an aryl halide (Ar-X), a square-planar Pt(II) intermediate of the type [L-Pt(Ar)(X)] is formed. libretexts.org In the Suzuki-Miyaura cycle, the subsequent transmetalation step may proceed through an intermediate involving a Pt-O-B linkage. chemrxiv.org The final key step, reductive elimination, proceeds from a diorgano-Pt(II) complex, [L-Pt(Ar)(R)], to release the product Ar-R. nih.gov Spectroscopic analysis and computational methods, such as Density Functional Theory (DFT), are critical tools used to identify and characterize these often short-lived intermediates and the transition states that connect them. chemrxiv.org

Determination of Rate-Limiting Steps and Turnover-Limiting Processes

Identifying the rate-limiting step is fundamental to understanding and improving a catalytic cycle. In many palladium-catalyzed cross-coupling reactions, the initial oxidative addition of the organohalide to the Pd(0) center is the rate-determining step. libretexts.org The reactivity of the halide typically follows the trend I > Br > Cl, consistent with the C-X bond strength. libretexts.org Kinetic studies, including kinetic isotope effect experiments, have been instrumental in establishing this step as rate-limiting under many catalytic conditions. chemrxiv.org

However, in some systems, other steps can be turnover-limiting. For example, if the ancillary ligands on the metal center are too bulky or strongly binding, ligand dissociation to generate a coordinatively unsaturated species required for oxidative addition can be slow. Alternatively, the reductive elimination step to release the product and regenerate the catalyst can sometimes be slow, particularly if the resulting product is sterically hindered. Catalyst deactivation, where the active species falls out of the catalytic cycle to form an inactive complex, is a common turnover-limiting process. acs.org

Rational Design of Catalyst Systems through Ligand Modification

Rational catalyst design aims to improve catalytic performance by systematically modifying the structure of the catalyst, particularly the ligands coordinated to the metal center. nih.gov The electronic and steric properties of ligands play a crucial role in the efficacy of a catalyst. researchgate.net

In the context of a precursor like cis-Bis(benzonitrile)dichloroplatinum(II), the benzonitrile ligands can be substituted by other, often stronger-binding, ligands such as phosphines or N-heterocyclic carbenes (NHCs). acs.org

Electronic Effects : Electron-donating ligands can increase the electron density on the platinum center, which generally accelerates the rate of oxidative addition. mdpi.com Conversely, electron-withdrawing ligands can facilitate reductive elimination.

Steric Effects : Bulky ligands can promote the formation of low-coordinate, highly reactive monoligated metal species, which are often the true active catalysts. nih.gov Steric bulk can also favor the reductive elimination step, preventing catalyst decomposition and increasing turnover numbers. nih.gov The development of sterically demanding dialkylbiarylphosphine ligands, for instance, has been a major advance in cross-coupling catalysis. nih.gov

By carefully tuning these ligand properties, researchers can design catalyst systems with enhanced activity, stability, and selectivity for a desired transformation. researchgate.net

Advanced Research and Future Directions in Platinum Ii Olefin Nitrile Chemistry

Development of Chiral Platinum(II) Olefin-Nitrile Complexes for Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and fine chemical industries. The development of chiral platinum(II) olefin-nitrile complexes represents a promising, yet largely unexplored, frontier in this domain. The inherent modularity of these complexes allows for the introduction of chirality in several ways, paving the way for novel enantioselective transformations.

One primary strategy involves the incorporation of chiral olefin ligands. While the parent ethene ligand in Benzonitrile (B105546);dichloroplatinum;ethene is achiral, it can be replaced by prochiral olefins. In the presence of a chiral environment around the platinum center, the coordination of such olefins can lead to diastereomeric complexes, which may then participate in enantioselective catalytic cycles. Another, perhaps more versatile, approach is the design and synthesis of chiral nitrile ligands. By modifying the benzonitrile ligand with chiral substituents, it is possible to create a chiral pocket around the metal center, influencing the stereochemical outcome of a reaction.

Although specific examples of chiral platinum(II) olefin-nitrile complexes in asymmetric catalysis are not yet prevalent in the literature, the principles are well-established with other transition metal systems. For instance, chiral diamine ligands have been successfully used in platinum(II) complexes to achieve stereochemical discrimination in cytotoxic activity. researchgate.net Similarly, nickel(II) complexes with chiral tridentate phosphines have shown efficacy in the asymmetric hydroamination of activated olefins, achieving enantioselectivities up to 69% ee. rsc.org These examples provide a strong precedent for the potential success of chiral platinum(II) olefin-nitrile catalysts.

Future research in this area will likely focus on the synthesis of a library of chiral nitrile and olefin ligands to be screened in various asymmetric transformations, such as hydrosilylation, hydroamination, and hydroalkoxylation of alkenes. The successful development of such catalysts would significantly broaden the scope of enantioselective reactions available to synthetic chemists.

Integration into Heterogeneous Catalytic Systems (e.g., Supported Complexes)

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction products can be challenging and costly. Heterogenization, the immobilization of a homogeneous catalyst onto a solid support, addresses this issue by combining the advantages of both homogeneous and heterogeneous catalysis. The integration of platinum(II) olefin-nitrile complexes into heterogeneous systems is a key area for future development, aiming to create robust, recyclable, and industrially viable catalysts.

Several strategies can be employed for the heterogenization of these complexes. One common method is the anchoring of the complex onto an inorganic support, such as silica (B1680970) or alumina, or a polymer matrix. This can be achieved by modifying the benzonitrile or olefin ligand with a functional group that can covalently bind to the support. For instance, a hydroxyl or siloxy group on the aromatic ring of the benzonitrile ligand could be used to graft the complex onto a silica surface.

A general strategy for heterogenizing olefin polymerization catalysts involves an ionic anchoring approach, which has been shown to be versatile and tolerant of various polar functional groups. researchgate.net This method could be adapted for platinum(II) olefin-nitrile complexes. Furthermore, the preparation of supported platinum catalysts on carbon has been demonstrated for various applications, including the selective hydrogenation of nitriles. researchgate.netresearchgate.net In some cases, the platinum complex itself can be a precursor for the formation of supported nanoparticles. For example, ZnO-supported platinum nanoparticles have been shown to be highly active and selective for the dehydrogenation of ethane (B1197151) to ethene. rsc.org

The development of supported platinum(II) olefin-nitrile catalysts will require careful optimization of the support material, the linking strategy, and the reaction conditions to ensure that the catalytic activity and selectivity are maintained or even enhanced upon immobilization. The resulting heterogeneous catalysts could find applications in continuous flow reactors, simplifying product purification and catalyst recycling.

Exploration of Platinum(II) Olefin-Nitrile Complexes in Supramolecular Assemblies

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful toolbox for the construction of complex and functional architectures. Platinum(II) complexes, with their square-planar geometry, are particularly well-suited for the formation of supramolecular assemblies through π-π stacking and metallophilic (Pt···Pt) interactions. nih.govnih.gov The exploration of platinum(II) olefin-nitrile complexes in this context could lead to the development of novel materials with interesting photophysical, electronic, and catalytic properties.

The self-assembly of these complexes can be directed by the nature of the ligands. The aromatic benzonitrile ligand can participate in π-π stacking interactions, while the platinum centers can engage in Pt···Pt interactions, leading to the formation of one-, two-, or three-dimensional structures. nih.govresearchgate.net The presence of the olefin ligand can modulate the steric and electronic properties of the complex, influencing the geometry and stability of the resulting supramolecular assembly.

By carefully designing the ligands, it is possible to control the self-assembly process and create materials with desired functionalities. For example, the incorporation of photoresponsive or redox-active moieties into the ligands could allow for the external control of the assembly and disassembly of the supramolecular structures. nih.govsemanticscholar.org Furthermore, the formation of supramolecular gels based on platinum(II) complexes with induced chirality has been demonstrated, opening up possibilities for the creation of chiral soft materials from platinum(II) olefin-nitrile precursors. rsc.org

The potential applications of such supramolecular assemblies are vast, ranging from sensors and molecular switches to stimuli-responsive materials and drug delivery systems. nih.gov Future research will focus on understanding the fundamental principles that govern the self-assembly of these complexes and on exploiting these principles to create novel functional materials.

Computational Design and Prediction of Novel Reactivity and Selectivity Profiles

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern catalysis research. pitt.edu It allows for the detailed investigation of reaction mechanisms, the prediction of catalyst performance, and the rational design of new and improved catalysts. The application of computational methods to platinum(II) olefin-nitrile chemistry holds the key to unlocking their full catalytic potential.

DFT calculations can provide valuable insights into the electronic structure of these complexes and how it is influenced by the nature of the olefin and nitrile ligands. This understanding is crucial for predicting the reactivity of the complexes in various catalytic reactions. For example, by calculating the energies of intermediates and transition states, it is possible to elucidate the mechanism of a catalytic cycle and identify the rate-determining step. mdpi.comresearchgate.net

Furthermore, computational modeling can be used to predict the stereochemical outcome of asymmetric reactions catalyzed by chiral platinum(II) olefin-nitrile complexes. By building models of the catalyst-substrate complexes, it is possible to rationalize the origin of enantioselectivity and to design new chiral ligands that are predicted to give higher enantiomeric excesses. This in-silico screening approach can significantly accelerate the discovery of new asymmetric catalysts.

The synergy between computational and experimental studies will be crucial for advancing this field. Computational predictions can guide experimental work by identifying promising catalyst candidates and reaction conditions, while experimental results can validate and refine the computational models. This integrated approach will undoubtedly lead to the discovery of novel reactivity and selectivity profiles for platinum(II) olefin-nitrile complexes.

Mechanistic Probes for Complex Catalytic Cycles

A thorough understanding of the reaction mechanism is essential for the optimization of any catalytic process. For platinum(II) olefin-nitrile complexes, elucidating the elementary steps of the catalytic cycle is a key research objective. A combination of experimental and computational techniques can be employed as mechanistic probes to unravel the intricate details of these complex transformations.

Kinetic studies are fundamental to understanding the reaction mechanism. By measuring the reaction rates as a function of substrate, catalyst, and inhibitor concentrations, it is possible to derive a rate law that is consistent with a proposed catalytic cycle. For example, kinetic investigations have been instrumental in understanding the substitution reactions of platinum(II) complexes with various biomolecules. rsc.orgresearchgate.net

Spectroscopic techniques, such as NMR, IR, and UV-Vis spectroscopy, can be used to identify and characterize key intermediates in the catalytic cycle. In-situ spectroscopy, where the reaction is monitored in real-time under catalytic conditions, is particularly powerful for observing transient species. For instance, the reactivity of platinum(II) ethylene (B1197577) complexes has been studied, revealing the formation of five-coordinate intermediates. rsc.orgresearchgate.net

Isotopic labeling studies can provide definitive evidence for proposed mechanistic pathways. By selectively replacing atoms in the substrate or catalyst with their heavier isotopes, it is possible to track their fate throughout the reaction and to distinguish between different possible mechanisms. For example, the insertion of olefins into the platinum-hydrogen bond has been investigated using such techniques. rsc.org

Computational modeling, as discussed in the previous section, complements these experimental probes by providing a detailed picture of the reaction energy landscape. By combining the insights from these various mechanistic probes, a comprehensive understanding of the catalytic cycles involving platinum(II) olefin-nitrile complexes can be achieved, paving the way for the rational design of more efficient and selective catalysts.

Q & A

Q. How can researchers synthesize and characterize benzonitrile-dichloroplatinum-ethene complexes while ensuring purity?

  • Methodological Answer : Synthesis typically involves reacting dichloroplatinum precursors (e.g., K₂[PtCl₄]) with benzonitrile and ethene ligands under inert conditions. For example, bis(benzonitrile)dichloroplatinum(II) can be prepared by reacting PtCl₂ with benzonitrile in degassed dichloromethane . Purity is confirmed via:
  • Elemental Analysis : Matches empirical formulas (e.g., C₁₄H₁₀Cl₂N₂Pt for bis(benzonitrile)dichloroplatinum(II)) .
  • Spectroscopy : IR identifies ligand coordination (e.g., ν(C≡N) shifts in benzonitrile at ~2230 cm⁻¹), while ¹H NMR resolves ethene proton environments .
  • Key Data :
TechniqueObserved SignatureReference
IRν(Pt-Cl) ~320 cm⁻¹
¹H NMREthene δ 4.2–4.5 ppm

Q. What analytical techniques are critical for structural elucidation of these complexes?

  • Methodological Answer : Combine multimodal spectroscopy and crystallography :
  • IR Spectroscopy : Detects ligand bonding (e.g., benzonitrile’s C≡N stretch) and Pt-Cl/Pt-N vibrations .
  • NMR : ¹⁹⁵Pt NMR distinguishes cis/trans isomerism in dichloroplatinum complexes .
  • X-ray Diffraction : Resolves coordination geometry (e.g., square-planar Pt(II)) .
  • ESI-LC/MS : Validates molecular weight (e.g., [M-Cl]⁺ peaks) .

Advanced Research Questions

Q. How can researchers control the formation of cis vs. trans isomers in dichloroplatinum complexes with benzonitrile/ethene ligands?

  • Methodological Answer : Isomer distribution depends on kinetic vs. thermodynamic control :
  • Kinetic Conditions : Fast reactions at low temperatures favor cis isomers due to stronger trans-labilizing effects of Cl⁻ vs. benzonitrile .
  • Thermodynamic Conditions : Prolonged heating in polar solvents (e.g., acetonitrile) shifts equilibrium toward trans isomers .
  • Key Factors :
ConditionEffect on Isomer RatioReference
Low temperatureCis : Trans = 7:3
High temperatureCis : Trans = 1:2

Q. What role do benzonitrile and ethene ligands play in surface adsorption or catalytic applications?

  • Methodological Answer :
  • Benzonitrile : Acts as a π-acceptor ligand, stabilizing Pt centers. Its dipole moment (4.01 D) enhances adsorption on metal surfaces (e.g., Pt, Au) .
  • Ethene : Participates in π-backbonding, modifying electron density at Pt centers for catalytic cycles (e.g., olefin oxidation) .
  • Experimental Design :
  • Use DFT calculations to model adsorption energies on Pt surfaces .
  • Monitor ethene reactivity via matrix isolation FTIR (e.g., ozonide formation at 77 K) .

Q. How can these complexes be applied in biochemical or antitumor studies?

  • Methodological Answer : Bis(benzonitrile)dichloroplatinum(II) disrupts PD-1/PD-L1 interactions in cancer immunotherapy:
  • FRET Assays : Quantify binding inhibition using fluorescently labeled PD-L1/PD-1 .
  • Flow Cytometry : Measure T-cell activation via MHC-I upregulation in tumor cells .
  • Key Findings :
AssayResultReference
FRET (IC₅₀)12.3 µM for PD-1/PD-L1 disruption
T-cell cytotoxicity40% increase vs. control

Q. What computational methods are used to predict the stability and reactivity of ethene-containing platinum complexes?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate bulk solvent effects (e.g., benzonitrile’s miscibility) .
  • MP2 Calculations : Analyze ethene ozonide dissociation pathways (e.g., O-O bond cleavage vs. C-O rupture) .
  • Key Insight : Ethene ozonide dissociation favors O-O bond breaking (activation energy: 25 kcal/mol) over C-O cleavage .

Data Contradictions and Validation

  • Isomer Stability : reports cis isomer dominance under kinetic conditions, while thermodynamic conditions favor trans. Validate via variable-temperature NMR .
  • Adsorption vs. Catalysis : Benzonitrile’s adsorption on Pt surfaces () may compete with ethene’s catalytic activity; use in situ FTIR to monitor ligand exchange .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.